molecular formula C16H21NO5 B2410777 (2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid CAS No. 158459-12-2

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Cat. No.: B2410777
CAS No.: 158459-12-2
M. Wt: 307.346
InChI Key: IQFZJNCETIGXIO-CHWSQXEVSA-N
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Description

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) or acetonitrile, under ambient or slightly elevated temperatures . The Boc group can be added to amines under aqueous conditions or in organic solvents with the aid of catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives .

Scientific Research Applications

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, facilitating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (2r,4r)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2r,4r)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
  • (2r,4r)-1-(Tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid

Uniqueness

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZJNCETIGXIO-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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